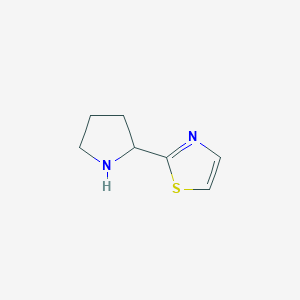

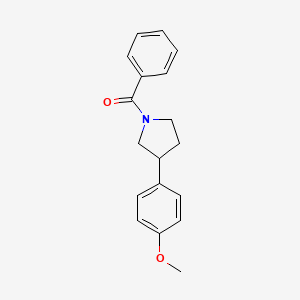

![molecular formula C17H15NO4 B2475442 1'-(furan-2-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one CAS No. 1797345-49-3](/img/structure/B2475442.png)

1'-(furan-2-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is a solid with the empirical formula C10H11NO3 and a molecular weight of 193.20 . It is also known as 1-[(Furan-2-yl)carbonyl]piperidin-4-one .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string O=C(C1=CC=CO1)N(CC2)CCC2=O . The InChI key is OOHYAFZVSIYUTB-UHFFFAOYSA-N .Wissenschaftliche Forschungsanwendungen

Sigma Ligands with High Affinity and Selectivity

- Studies have demonstrated that spiro[isobenzofuran-1(3H),4'-piperidines] and related compounds exhibit high affinity and selectivity towards sigma 2 receptor binding sites. These compounds have been synthesized and evaluated for their sigma 1/sigma 2 affinity and selectivity, revealing that the N-substituent plays a crucial role in determining both affinity and selectivity. Compounds with medium-sized N-substituents showed potent, though unselective, affinity, while those with longer chain lengths and increased lipophilicity retained high affinity for sigma 2 binding sites with improved selectivity for sigma 2 over sigma 1. Modifications in the spiro[isobenzofuran-1(3H),4'-piperidin] structure, such as substituents in the benzene ring and variations in the spiroconnection, significantly affect affinity and selectivity for sigma binding sites (Moltzen, Perregaard, & Meier, 1995).

Potential CNS Agents

- The synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] has been explored for their potential as CNS agents. Early research prompted by structures common to known antidepressants led to the synthesis of compounds exhibiting significant inhibition of tetrabenazine-induced ptosis, a property associated with antidepressant activity. The structural modifications to enhance antitetrabenazine activity highlighted the importance of the 3-phenylspiro[isobenzofuran-1(3H),4'-piperidine] moiety and the basicity of the nitrogen. Compounds with large nitrogen substituents or C-3 substituents greater than H significantly reduced activity, suggesting a delicate balance between structural features for optimal activity (Bauer et al., 1976).

Synthesis Techniques and Chemical Transformations

- Research has also focused on the synthesis techniques and chemical transformations of spiro[isobenzofuran-1(3H),4'-piperidines] and related compounds. Methods have been developed for the preparation of highly functionalized spiro compounds, including 3,4-fused spiro[isobenzofuran-3-ones] and derivatives through reactions involving 2-iodobenzoate esters and cyclic ketones under specific conditions. These methodologies have paved the way for the synthesis of complex molecules with potential application in various fields of chemistry and pharmacology (Kuethe & Maloney, 2013).

Safety and Hazards

Wirkmechanismus

Target of Action

Furan derivatives have been known to exhibit a wide range of biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas .

Mode of Action

Furan-containing compounds generally interact with their targets to exhibit their therapeutic effects . The interaction of the compound with its targets can result in changes at the molecular level, which can lead to the observed pharmacological effects .

Biochemical Pathways

Furan derivatives have been known to affect a variety of biochemical pathways, leading to their diverse pharmacological activities .

Pharmacokinetics

The presence of the furan nucleus in the compound can potentially improve its pharmacokinetic characteristics, optimizing its solubility and bioavailability .

Result of Action

Furan derivatives have been known to exhibit a wide range of therapeutic advantages, such as anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer .

Action Environment

The stability and efficacy of furan derivatives can potentially be influenced by various environmental factors, including temperature, ph, and the presence of other substances .

Eigenschaften

IUPAC Name |

1'-(furan-2-carbonyl)spiro[2-benzofuran-3,4'-piperidine]-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO4/c19-15(14-6-3-11-21-14)18-9-7-17(8-10-18)13-5-2-1-4-12(13)16(20)22-17/h1-6,11H,7-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIVRYUCBOWVOEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12C3=CC=CC=C3C(=O)O2)C(=O)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

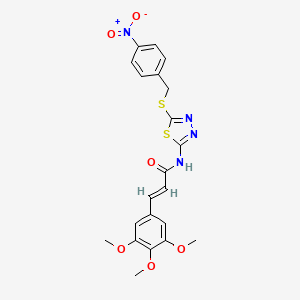

![2-((7-acetyl-3-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(3-chlorophenyl)acetamide](/img/structure/B2475361.png)

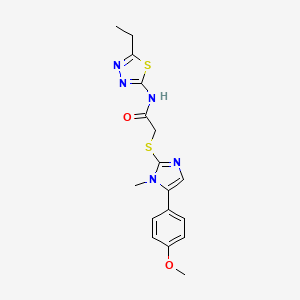

![2-(Benzofuro[3,2-d]pyrimidin-4-ylthio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2475363.png)

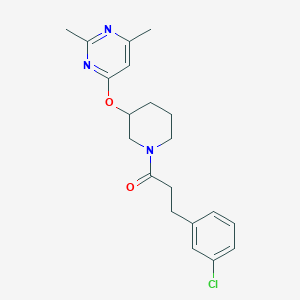

![2-((3-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2475365.png)

![2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B2475369.png)

![3-(4-chlorophenyl)-N-(furan-2-ylmethyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2475379.png)

![3-(3-ethylphenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2475381.png)

![N-(2-chlorophenyl)-2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2475382.png)